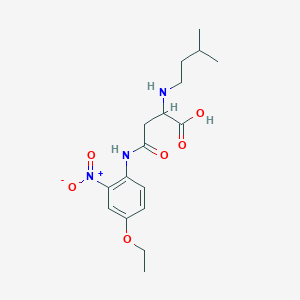![molecular formula C22H13ClN2O3S3 B2918694 3-(2-Chlorophenyl)-5-{[2-nitro-5-(phenylsulfanyl)phenyl]methylene}-2-thioxo-1,3-thiazolan-4-one CAS No. 298216-07-6](/img/structure/B2918694.png)
3-(2-Chlorophenyl)-5-{[2-nitro-5-(phenylsulfanyl)phenyl]methylene}-2-thioxo-1,3-thiazolan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chlorophenyl)-5-{[2-nitro-5-(phenylsulfanyl)phenyl]methylene}-2-thioxo-1,3-thiazolan-4-one is a useful research compound. Its molecular formula is C22H13ClN2O3S3 and its molecular weight is 484.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Synthesis and Characterization : This compound belongs to a broader class of chemicals that have been synthesized for their unique chemical properties and biological activities. For instance, compounds with a similar structural framework, specifically those containing the 2-thioxothiazolidin-4-one moiety, have been synthesized and characterized through various methods including FT-IR, 1H NMR, 13C NMR, and mass spectral data. Such compounds have been explored for their potential antimicrobial activities against a range of bacterial and fungal strains (B'Bhatt & Sharma, 2017).
Antimicrobial Applications : The antimicrobial evaluation of these compounds reveals their effectiveness against specific pathogens. For example, derivatives have shown potent activity against Escherichia coli, Staphylococcus aureus, and Candida albicans, indicating their potential as antimicrobial agents. This research highlights the importance of chemical modifications to enhance biological activity and provides a foundation for further exploration of these compounds in antimicrobial applications (B'Bhatt & Sharma, 2017).
Material Science and Polymer Chemistry
High Refractive Index Polyimides : Derivatives of the compound have been investigated in the context of material science, particularly in the synthesis of transparent polyimides with high refractive indices and small birefringence. Such materials are valuable in optoelectronics and photonics, where materials with specific optical properties are required. The research into these polyimides demonstrates the compound's versatility and potential in the development of advanced materials (Tapaswi et al., 2015).
Organic Chemistry and Reaction Mechanisms
Reaction Mechanisms and Derivatives Synthesis : The compound and its related derivatives have been subjects of study in organic chemistry, focusing on their reaction mechanisms and the synthesis of novel heterocyclic compounds. Studies have detailed the cyclization reactions and synthesis of fused ring systems, contributing to the broader understanding of chemical reactivity and the development of new synthetic methods. These insights are crucial for the design of compounds with desired properties for various applications (Coustard, 2001).
Propriétés
IUPAC Name |
(5E)-3-(2-chlorophenyl)-5-[(2-nitro-5-phenylsulfanylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13ClN2O3S3/c23-17-8-4-5-9-19(17)24-21(26)20(31-22(24)29)13-14-12-16(10-11-18(14)25(27)28)30-15-6-2-1-3-7-15/h1-13H/b20-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGERMESHMOJQOC-DEDYPNTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC(=C(C=C2)[N+](=O)[O-])C=C3C(=O)N(C(=S)S3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)SC2=CC(=C(C=C2)[N+](=O)[O-])/C=C/3\C(=O)N(C(=S)S3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13ClN2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

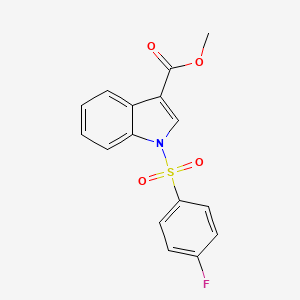

![2-(2-methylphenoxy)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2918616.png)
![5-bromo-7H-benzo[c]carbazole](/img/structure/B2918619.png)

![(E)-3-(3,4-dimethoxyphenyl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2918622.png)
![(E)-dimethyl 5-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)isophthalate](/img/structure/B2918623.png)
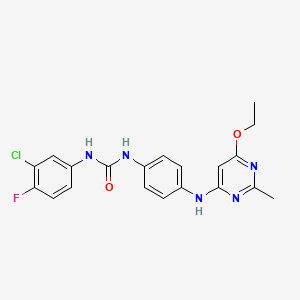

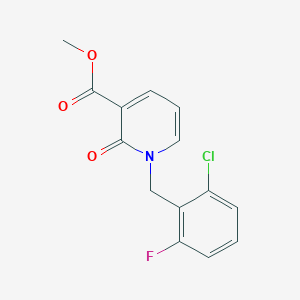
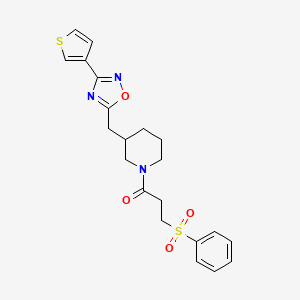
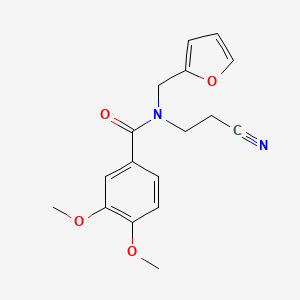
![2-[1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-(2-hydroxybutan-2-yl)triazol-4-yl]butan-2-ol](/img/structure/B2918632.png)
